

# Propyl carbamate thermochemical data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propyl carbamate*

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An In-Depth Technical Guide to the Thermochemical Data of **Propyl Carbamate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Propyl carbamate (n-propyl carbamate)**, with the chemical formula  $C_4H_9NO_2$ , is a simple alkyl ester of carbamic acid.<sup>[1][2]</sup> As a member of the carbamate class of compounds, its derivatives are utilized in various fields, including pharmaceuticals and the manufacturing of resins.<sup>[3]</sup> A thorough understanding of its thermochemical properties is fundamental for process design, safety assessments, computational modeling, and predicting the energetic characteristics of larger, more complex molecules containing the carbamate functional group.

This technical guide provides a consolidated summary of the core thermochemical data for **propyl carbamate**. It includes experimentally determined values for its enthalpy of combustion and formation, as well as its enthalpy of vaporization. Furthermore, this document details the standard experimental methodologies employed for determining such data for alkyl carbamates and presents logical workflows for both experimentation and calculation.

## Core Thermochemical Data

The quantitative thermochemical data for **n-propyl carbamate** are summarized below. All values are reported for standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpy of Formation and Combustion of **n-Propyl Carbamate**

Property	Symbol	Value	Phase	Reference
Standard Enthalpy of Combustion	$\Delta cH^\circ$	-2374.8 ± 1.2 kJ/mol	solid	[4]
Standard Enthalpy of Formation	$\Delta fH^\circ$	-501.2 kJ/mol	solid	[4]

Note: The standard enthalpy of formation is calculated from the standard enthalpy of combustion.

Table 2: Phase Change Enthalpy of n-Propyl Carbamate

Property	Symbol	Value	Temperature (K)	Reference
Enthalpy of Vaporization	$\Delta vapH$	63.2 kJ/mol	468	[4]

## Experimental Protocols

While specific experimental studies detailing the complete thermochemical analysis of **propyl carbamate** are not abundant, the methodologies for its class of compounds (alkyl carbamates) are well-established. The protocols described below are representative of the high-precision techniques used to determine the data presented.

### Determination of Enthalpy of Combustion ( $\Delta cH^\circ$ )

The standard enthalpy of combustion for organic nitrogen compounds like **propyl carbamate** is determined with high precision using an isoperibol bomb calorimeter. This technique measures the heat released when a substance is completely burned in an excess of pure oxygen under constant volume conditions.

Methodology:

- Sample Preparation: A precisely weighed sample of solid **propyl carbamate** (typically 0.5-1.0 g) is pressed into a pellet. The pellet is placed in a crucible made of a non-reactive material, such as platinum or quartz.
- Bomb Assembly: A fuse wire (often platinum or iron) is connected to two electrodes within the calorimeter's "bomb" (a high-pressure stainless steel vessel) such that it is in contact with the sample pellet. A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state and to absorb acidic gases.
- Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm to ensure complete combustion.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water within a thermally insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with a high-precision thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer).
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction is highly exothermic, releasing heat that is transferred to the bomb and the surrounding water. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Calculation: The total heat released ( $q$ ) is calculated from the observed temperature change ( $\Delta T$ ) and the previously determined heat capacity of the calorimeter system ( $C_{cal}$ ).  $C_{cal}$  is found by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
  - $q_{total} = C_{cal} \times \Delta T$
- Corrections: The raw data must be corrected for several factors, including the heat released by the combustion of the fuse wire and corrections for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen (Washburn corrections).
- Standard Enthalpy Calculation: The constant volume energy of combustion ( $\Delta cU^\circ$ ) is calculated from the corrected heat release and the moles of sample burned. This value is then converted to the standard enthalpy of combustion ( $\Delta cH^\circ$ ) using the relationship  $\Delta H =$

$\Delta U + \Delta n_{\text{gas}}RT$ , where  $\Delta n_{\text{gas}}$  is the change in the number of moles of gas in the balanced combustion equation.

For alkyl carbamates, this procedure has been detailed in studies on related compounds like methyl and ethyl carbamate, which utilized static bomb combustion calorimetry.

## Determination of Enthalpy of Vaporization ( $\Delta_{\text{vap}}H$ )

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.

Methodology:

- Apparatus: A static or ebulliometric apparatus is used. In the static method, a sample is placed in a thermostated vessel connected to a pressure-measuring device (manometer).
- Measurement: The sample is heated to a specific, stable temperature, and the system is allowed to reach equilibrium. The corresponding vapor pressure is recorded. This process is repeated at several different temperatures.
- Data Analysis: The Clausius-Clapeyron equation, in its integrated form, shows a linear relationship between the natural logarithm of the vapor pressure ( $\ln P$ ) and the reciprocal of the absolute temperature ( $1/T$ ):
  - $\ln(P) = -(\Delta_{\text{vap}}H / R) * (1/T) + C$  where  $R$  is the ideal gas constant and  $C$  is a constant.
- Calculation: A plot of  $\ln(P)$  versus  $1/T$  yields a straight line. The slope of this line is equal to  $-\Delta_{\text{vap}}H/R$ . The enthalpy of vaporization is then calculated from the slope.

## Methodological & Logical Workflows

Visualizations of the experimental and computational workflows provide a clear understanding of the processes involved in obtaining and interpreting thermochemical data.

## Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the typical workflow for determining the enthalpy of combustion using bomb calorimetry.

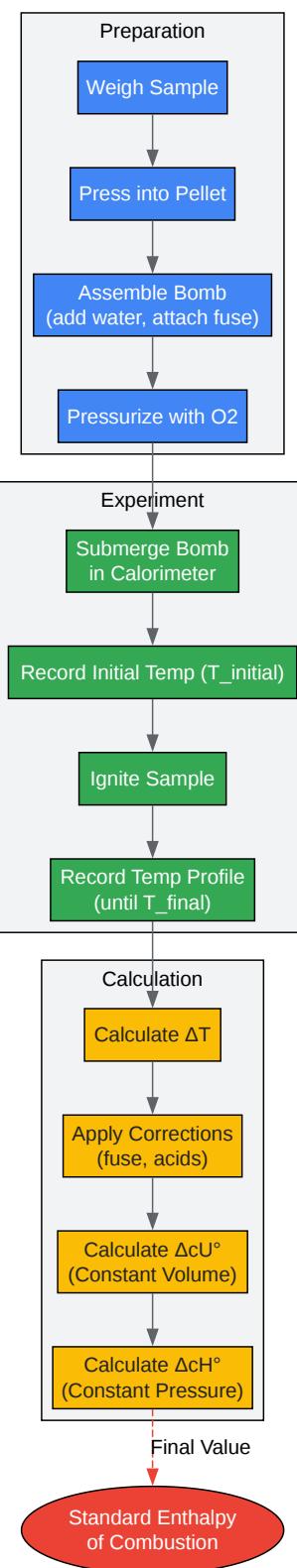
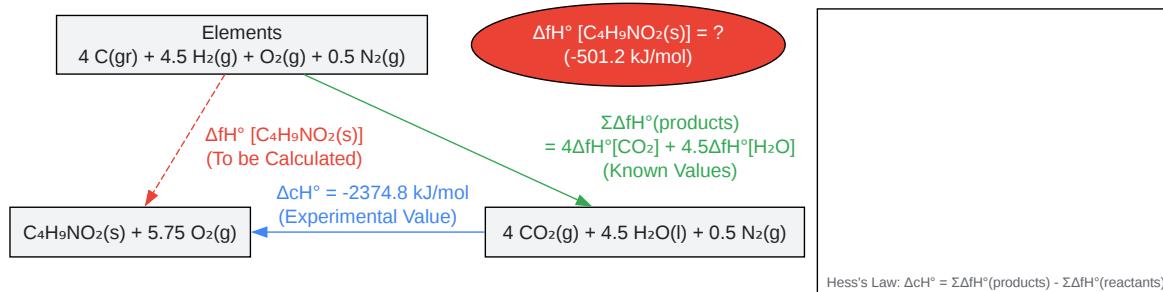
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Figure 1: Experimental workflow for determining the enthalpy of combustion via bomb calorimetry.

## Thermochemical Calculation Workflow (Hess's Law)

The standard enthalpy of formation ( $\Delta fH^\circ$ ) is not typically measured directly for complex molecules. Instead, it is calculated from the experimentally determined standard enthalpy of combustion ( $\Delta cH^\circ$ ) using Hess's Law. The diagram below illustrates this logical relationship for **propyl carbamate**.

The balanced combustion reaction is:  $C_4H_9NO_2(s) + 5.75 O_2(g) \rightarrow 4 CO_2(g) + 4.5 H_2O(l) + 0.5 N_2(g)$



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Figure 2: Logical workflow for calculating  $\Delta fH^\circ$  from the experimental  $\Delta cH^\circ$  using Hess's Law.

## Conclusion

The thermochemical data for **propyl carbamate**, particularly its enthalpies of combustion and formation, serve as crucial benchmarks for researchers. The standard solid-phase enthalpy of combustion has been experimentally determined to be -2374.8 kJ/mol, from which a standard

solid-phase enthalpy of formation of -501.2 kJ/mol is derived.[4] These values are essential for developing predictive models, such as group additivity schemes, and for validating computational chemistry results. The established experimental protocols, such as bomb calorimetry, ensure the reliability of these foundational thermodynamic parameters, which are indispensable for applications in medicinal chemistry, materials science, and chemical engineering.

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- To cite this document: BenchChem. [Propyl carbamate thermochemical data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120187#propyl-carbamate-thermochemical-data>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)